(E)-2-Hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide
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Overview
Description
(E)-2-Hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is an organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a hydrazide group attached to a (2-chlorophenyl)ethylidene moiety, which is further connected to a 2-hydroxypropanoic acid structure. The compound’s unique structure allows it to participate in various chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide typically involves the condensation reaction between 2-hydroxypropanoic acid and 1-(2-chlorophenyl)ethylidene hydrazine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazide bond. Common reagents used in this synthesis include hydrochloric acid or sodium hydroxide as catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(E)-2-Hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (E)-2-Hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxypropanoic acid hydrazide
- (2-Chlorophenyl)ethylidene hydrazine
- 2-Hydroxypropanoic acid (1-phenylethylidene)hydrazide
Uniqueness
(E)-2-Hydroxypropanoic acid (1-(2-chlorophenyl)ethylidene)hydrazide is unique due to the presence of both the 2-hydroxypropanoic acid and (2-chlorophenyl)ethylidene moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
133661-72-0 |
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Molecular Formula |
C11H13ClN2O2 |
Molecular Weight |
240.68 g/mol |
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)ethylideneamino]-2-hydroxypropanamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-7(13-14-11(16)8(2)15)9-5-3-4-6-10(9)12/h3-6,8,15H,1-2H3,(H,14,16)/b13-7+ |
InChI Key |
RKDLRVVYLUCPNR-NTUHNPAUSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C(\C)/C1=CC=CC=C1Cl)O |
Canonical SMILES |
CC(C(=O)NN=C(C)C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
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